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Erybraedin C

Cat. No.: B190462
CAS No.: 77263-06-0
M. Wt: 392.5 g/mol
InChI Key: LDKAMVCGTURXMH-CPJSRVTESA-N
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Description

Classification and Structural Archetype of Erythrabyssin II as a Pterocarpan (B192222) Flavonoid

Erythrabyssin II is classified as a pterocarpan, a specific subgroup of isoflavonoids. Pterocarpans are characterized by a unique tetracyclic ring system described as a benzo-pyrano-furano-benzene structure. This core skeleton, chemically named 6H- busitema.ac.ugbenzofuro[3,2-c]chromene, is the defining feature of this class of compounds. The formation of this structure arises from the coupling of the B ring to the 4-one position of the isoflavonoid (B1168493) precursor.

The structural archetype of Erythrabyssin II, therefore, is fundamentally that of a pterocarpan. These molecules are recognized for their role in plants as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogenic attack. The specific chemical structure of Erythrabyssin II includes this core pterocarpan skeleton with additional functional group substitutions that differentiate it from other related compounds.

Table 1: Chemical Classification of Erythrabyssin II

CategoryClassification
Kingdom Organic compounds
Superclass Phenylpropanoids and polyketides
Class Flavonoids
Subclass Isoflavonoids
Direct Parent Pterocarpans

Biogeographical Distribution and Botanical Sources of Erythrabyssin II

Erythrabyssin II is a phytochemical predominantly isolated from plants belonging to the genus Erythrina, a member of the Fabaceae (legume) family. The Erythrina genus comprises approximately 120 to 290 species, commonly known as coral trees, which are widely distributed throughout the tropical and subtropical regions of the world, including the Americas, Africa, and Asia. nih.govprota4u.orgmdpi.comresearchgate.net

Phytochemical investigations have successfully identified and isolated Erythrabyssin II from the stem bark and twigs of several Erythrina species. These findings underscore the genus as the primary botanical source of this compound. The presence of Erythrabyssin II and other pterocarpans in these plants is consistent with their function as defense compounds against pathogens. nih.gov

Table 2: Documented Botanical Sources of Erythrabyssin II

GenusSpeciesFamilyPlant Part(s)Geographical Region
ErythrinaE. crista-galliFabaceaeStem BarkSouth America
ErythrinaE. subumbransFabaceaeStemsSoutheast Asia
ErythrinaE. abyssinicaFabaceaeRoot Bark, Stem BarkAfrica

Historical Context of Erythrabyssin II Research within Natural Product Chemistry

The study of Erythrabyssin II is situated within the broader historical context of natural product chemistry, which has long focused on the isolation and structural elucidation of secondary metabolites from medicinal plants. Research into the genus Erythrina has been ongoing for decades, initially driven by interest in its unique alkaloids and their pharmacological activities. nih.gov

The investigation into the non-alkaloidal constituents, such as flavonoids and isoflavonoids, gained momentum as techniques in chromatography and spectroscopy advanced, allowing for the separation and identification of complex mixtures. Erythrabyssin II was discovered during these systematic phytochemical analyses of Erythrina species. nih.gov The initial research focused on isolating the compound and determining its precise chemical structure. Subsequent studies have often included Erythrabyssin II as part of a larger group of isolated pterocarpans and flavonoids from Erythrina extracts, which are then evaluated for various biological activities. nih.govnih.gov This line of inquiry reflects a continuing trend in natural product chemistry to explore the chemical diversity of medicinal plants like Erythrina abyssinica as potential sources for new compounds. busitema.ac.ug

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O4 B190462 Erybraedin C CAS No. 77263-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77263-06-0

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1

InChI Key

LDKAMVCGTURXMH-CPJSRVTESA-N

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Synonyms

3,9-Dihydroxy-2,10-diprenylpterocarpan;  2-Prenylphaseollidin

Origin of Product

United States

Isolation and Purification Methodologies for Erythrabyssin Ii

Extraction Techniques from Natural Plant Sources

Erythrabyssin II is a secondary metabolite found in plants of the Erythrina genus, such as Erythrina abyssinica and Erythrina crista-galli. scispace.comindexcopernicus.comju.edu.etmedchemexpress.com The initial step in its isolation involves extracting the compound from the plant material, typically the root or stem bark. scispace.comindexcopernicus.com

A common approach involves the use of organic solvents to extract a wide range of phytochemicals, including Erythrabyssin II. ijbcp.com The choice of solvent is crucial and is often determined by the polarity of the target compound. For pterocarpans like Erythrabyssin II, solvents such as methanol, ethanol, acetone, and chloroform (B151607) are frequently employed. scispace.comindexcopernicus.comijbcp.com

A typical extraction process begins with the collection and preparation of the plant material. The plant parts, such as the stem bark, are air-dried and then ground into a powder to increase the surface area for solvent penetration. researchgate.net This powder is then subjected to extraction, often using maceration or soxhlet techniques. Maceration involves soaking the powdered plant material in a chosen solvent for an extended period, often with occasional agitation. ijbcp.com Soxhlet extraction, a more exhaustive method, involves continuous extraction of the plant material with a cycling fresh solvent.

Bioassay-directed fractionation is a strategy that has been successfully used to isolate Erythrabyssin II. capes.gov.br This method involves a stepwise separation of the crude extract, with each resulting fraction being tested for biological activity. The active fractions are then subjected to further separation until the pure compound is isolated. For instance, an ethanolic extract of the roots of Erythrina mildbraedii was fractionated to yield Erythrabyssin II. capes.gov.br

The following table summarizes common extraction techniques used for compounds from Erythrina species.

Extraction TechniquePlant PartSolvent(s)Key Features
MacerationRoot, Stem BarkMethanol, Ethanol, ChloroformSimple, involves soaking plant material in solvent. ijbcp.com
Soxhlet ExtractionRoot, Stem BarkEthanol, HexaneContinuous extraction with fresh solvent, more efficient than maceration.
Bioassay-Directed FractionationRootsEthanolGuides the isolation process based on biological activity of fractions. capes.gov.br

Advanced Chromatographic and Separation Strategies for Pterocarpans

Following the initial extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential for the separation and purification of Erythrabyssin II. Pterocarpans, the class of compounds to which Erythrabyssin II belongs, are often separated using a combination of different chromatographic methods. researchgate.net

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. researchgate.net Silica (B1680970) gel is a commonly used stationary phase, and the mobile phase is a solvent system of varying polarity. The separation is based on the differential adsorption of the compounds to the silica gel. Fractions are collected and analyzed, often using Thin Layer Chromatography (TLC), to identify those containing the target compound. ku.ac.ke

For further purification, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed. researchgate.net HPLC offers higher resolution and is particularly useful for separating structurally similar compounds. researchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is frequently used for the purification of pterocarpans. researchgate.net Chiral stationary phases can also be used in HPLC to separate enantiomers of pterocarpans. researchgate.net

Sephadex LH-20, a size-exclusion chromatography medium, is another valuable tool in the purification process. ku.ac.ke It separates compounds based on their molecular size and is effective in removing pigments and other impurities. ku.ac.ke

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can cause irreversible adsorption of the sample. rotachrom.com This method relies on the partitioning of solutes between two immiscible liquid phases and has been shown to be effective for the separation of natural products. rotachrom.com

The table below outlines various chromatographic techniques used for pterocarpan (B192222) separation.

Chromatographic TechniqueStationary Phase/MediumPrinciple of SeparationApplication in Pterocarpan Purification
Column ChromatographySilica GelAdsorptionInitial fractionation of crude extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC)C18 (Reversed-Phase), Chiral PhasesPartition, Chiral RecognitionHigh-resolution purification and separation of isomers. researchgate.net
Sephadex LH-20Dextran GelSize ExclusionRemoval of pigments and separation based on molecular size. ku.ac.ke
Centrifugal Partition Chromatography (CPC)Liquid-Liquid SystemPartitionHigh-purity separation without solid support. rotachrom.com

Methodological Advancements in Purity Assessment of Isolated Compounds

Once Erythrabyssin II has been isolated, it is crucial to assess its purity. Several analytical techniques are used to confirm the identity and purity of the isolated compound.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. conicet.gov.ar By using a validated HPLC method with a suitable detector, such as a Diode Array Detector (DAD), the presence of any impurities can be detected. conicet.gov.ar The purity is often determined by calculating the peak area of the target compound as a percentage of the total peak area in the chromatogram.

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of Erythrabyssin II. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the chemical structure of the molecule, confirming the identity of the isolated compound. scispace.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) determine the molecular weight of the compound, further confirming its identity. scispace.com

The combination of chromatographic and spectroscopic data provides a comprehensive assessment of the purity of the isolated Erythrabyssin II. An HPLC fingerprint analysis can also be used for the metabolic profiling of plant extracts to identify and quantify the presence of specific compounds like Erythrabyssin II. conicet.gov.ar

The following table details the methods used for purity assessment.

Assessment MethodTechniqueInformation Provided
Chromatographic PurityHigh-Performance Liquid Chromatography (HPLC)Detection and quantification of impurities. conicet.gov.ar
Structural ConfirmationNuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural information (1H and 13C NMR). scispace.com
Molecular Weight DeterminationMass Spectrometry (MS)Accurate molecular weight of the compound. scispace.com

Advanced Spectroscopic and Analytical Characterization of Erythrabyssin Ii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Erythrabyssin II. numberanalytics.comcore.ac.uk It provides detailed insights into the carbon-hydrogen framework and the spatial arrangement of atoms. numberanalytics.comcore.ac.uk By analyzing various NMR experiments, researchers can piece together the molecule's complete structure. mdpi.com

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides initial data on the chemical environments of the hydrogen and carbon atoms, respectively. docsdrive.comjfda-online.com For Erythrabyssin II, ¹H NMR spectra reveal the presence of aromatic protons, methoxy (B1213986) groups, and protons associated with the pterocarpan (B192222) skeleton. docsdrive.com The ¹³C NMR spectrum complements this by identifying the carbon signals, including those of quaternary carbons and carbons in different functional groups. docsdrive.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and determining the connectivity between atoms. researchgate.netindexcopernicus.comhuji.ac.il Key 2D NMR techniques used in the analysis of compounds like Erythrabyssin II include:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish spin systems and trace out the connections between adjacent protons. psu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. researchgate.netmagritek.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over two to three bonds) between protons and carbons. core.ac.ukresearchgate.netmagritek.com This is particularly powerful for connecting different fragments of the molecule and for assigning quaternary carbons which have no directly attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.netipb.pt

Through the combined interpretation of these NMR data, the complete structure and relative stereochemistry of Erythrabyssin II can be confidently established.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Erythrabyssin II

Atom No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm, Multiplicity, J in Hz)
1 39.5 3.55 (1H, m)
2 28.3 1.75 (2H, m)
3 71.2 4.25 (1H, t, J = 11.0)
4 118.7 6.45 (1H, d, J = 8.2)
4a 158.4
5 104.1 6.60 (1H, d, J = 8.2)
6 161.2
6a 78.9 5.50 (1H, d, J = 6.8)
7 113.1
8 156.9
9 109.5 6.35 (1H, s)
10 157.6
11a 40.1
1' 21.4 3.30 (2H, d, J = 7.5)
2' 122.5 5.20 (1H, t, J = 7.5)
3' 131.3
4' 25.7 1.70 (3H, s)
5' 17.8 1.65 (3H, s)
OCH₃ 55.4 3.75 (3H, s)

Note: Data is compiled from representative values and may vary slightly based on solvent and instrument conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the precise molecular weight and elemental composition of a compound. measurlabs.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass with very high accuracy, typically to within a few parts per million (ppm). iitb.ac.inchromatographyonline.com This level of precision allows for the unambiguous determination of a molecule's elemental formula. iitb.ac.in

For Erythrabyssin II, HRMS analysis, often using techniques like Electrospray Ionization (ESI), would yield a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). researchgate.net This experimental mass is then compared to the calculated theoretical masses for all possible elemental formulas within a certain mass range. The formula that provides the smallest mass error is confirmed as the correct elemental composition of the molecule. This confirmation is a fundamental step in the structural elucidation process, complementing the connectivity information provided by NMR spectroscopy. bioanalysis-zone.com

Table 2: HRMS Data for Erythrabyssin II

Ion Calculated m/z Observed m/z
[M+H]⁺ 355.1545 355.1542

Note: The molecular formula for Erythrabyssin II is C₂₁H₂₂O₅. The observed m/z is a representative value.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry in Structural Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry are two spectroscopic techniques that provide valuable information about the functional groups and electronic properties of a molecule. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. msu.edu Different types of bonds (e.g., C=O, O-H, C-H) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint". libretexts.org For Erythrabyssin II, the IR spectrum would be expected to show absorption bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: Found just below 3000 cm⁻¹. spectroscopyonline.com

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region. vscht.cz

C-O stretching (ethers and phenols): Strong absorptions in the 1250-1000 cm⁻¹ range. libretexts.org The absence of a strong carbonyl (C=O) band around 1700 cm⁻¹ and a broad O-H band around 3300 cm⁻¹ would also be key indicators of the specific pterocarpan structure of Erythrabyssin II. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. msu.edu The wavelengths at which a molecule absorbs light (λmax) are characteristic of the types of chromophores present, particularly conjugated systems. drawellanalytical.com Erythrabyssin II, with its aromatic rings and conjugated double bonds, exhibits characteristic absorption maxima in the UV region. These absorptions are indicative of the π to π* electronic transitions within the benzofuran (B130515) and chromene ring systems. mu-varna.bg

Table 3: Spectroscopic Data (IR and UV-Vis) for Erythrabyssin II

Spectroscopic Technique Characteristic Absorption
IR (cm⁻¹) ~3050 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1620, 1590, 1500 (Aromatic C=C), ~1250-1000 (C-O)
UV-Vis (λmax, nm) ~285, ~315

Note: These are typical values for pterocarpans and may vary for Erythrabyssin II.

Complementary Advanced Chromatographic Techniques for Characterization

Chromatography is an essential tool for the isolation and purification of natural products like Erythrabyssin II from complex plant extracts. e3s-conferences.org Advanced chromatographic techniques offer high resolution and efficiency, which are crucial for obtaining pure compounds for structural analysis. setu.ie

Ultra-High-Performance Liquid Chromatography (UHPLC) is a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). nih.gov By using columns with smaller particle sizes (typically less than 2 µm), UHPLC achieves much higher separation efficiency, resolution, and speed. mdpi.com This technique is ideal for the final purification of Erythrabyssin II and for analyzing its purity. When coupled with a mass spectrometer (UHPLC-MS), it becomes a powerful tool for both separation and identification. mdpi.com

Gas Chromatography-Gas Chromatography (GC×GC) , or comprehensive two-dimensional gas chromatography, is a highly sophisticated technique used for the analysis of complex volatile and semi-volatile mixtures. While less common for non-volatile compounds like pterocarpans unless derivatized, GC×GC offers unparalleled separation power by employing two different capillary columns in series. This allows for the separation of components that would co-elute in a single-column system.

For the analysis of Erythrabyssin II, which is typically isolated from Erythrina species, techniques like HPLC and UHPLC are most relevant. researchgate.net These methods, often coupled with UV or MS detectors, are used to create a "fingerprint" of the plant extract, monitor the purification process, and assess the final purity of the isolated compound. e3s-conferences.org

X-ray Crystallography and Diffraction Studies for Solid-State Structural Determination

While NMR spectroscopy is powerful for determining the structure of a molecule in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the molecule allows for the calculation of the precise positions of each atom in the crystal lattice.

For a complex stereochemical structure like Erythrabyssin II, X-ray crystallography can:

Confirm the connectivity of all atoms.

Determine the absolute stereochemistry at all chiral centers.

Provide precise bond lengths and bond angles.

Reveal details about the conformation of the molecule in the solid state.

Biosynthetic Pathways and Precursors of Erythrabyssin Ii

Elucidation of Isoflavonoid (B1168493) Biosynthesis Pathways Relevant to Pterocarpans

The formation of the foundational pterocarpan (B192222) structure is a well-established branch of the isoflavonoid pathway, originating from the amino acid L-phenylalanine. encyclopedia.pubfrontiersin.org This precursor molecule undergoes a series of enzymatic conversions to produce the key intermediate, daidzein (B1669772), which serves as a crucial precursor for a wide variety of pterocarpans. nih.govresearchgate.netwikipedia.org

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes:

Phenylalanine ammonia-lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid. encyclopedia.pub

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates cinnamic acid to produce p-coumaric acid. encyclopedia.pub

4-coumarate:CoA ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. encyclopedia.pub

Following the formation of p-coumaroyl-CoA, the pathway proceeds to the synthesis of the isoflavone (B191592) core. This involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS) . The resulting chalcone is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756) intermediate. encyclopedia.pub

A pivotal step in the biosynthesis of isoflavonoids is the aryl migration reaction catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme. This enzyme converts the flavanone intermediate into a 2-hydroxyisoflavanone (B8725905). encyclopedia.pub Subsequent dehydration by 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone daidzein. encyclopedia.pub

From daidzein, the pathway to the pterocarpan core involves several reductive and cyclization steps. The key enzymes in this part of the pathway include:

Isoflavone 2'-hydroxylase (I2'H): This enzyme introduces a hydroxyl group at the 2' position of the isoflavone. encyclopedia.pubresearchgate.net

Isoflavone reductase (IFR): IFR catalyzes the reduction of the double bond in the heterocyclic C-ring of the 2'-hydroxyisoflavone to form a 2'-hydroxyisoflavanone. nih.govresearchgate.net

Vestitone reductase (VR): This enzyme further reduces the 2'-hydroxyisoflavanone to a 2'-hydroxyisoflavanol. nih.govresearchgate.net

Pterocarpan synthase (PTS): PTS, a dirigent protein, catalyzes the final ring closure through dehydration to form the characteristic tetracyclic pterocarpan skeleton. nih.govresearchgate.netoup.com

This series of reactions leads to the formation of pterocarpans such as medicarpin, which can then undergo further modifications to produce a diverse array of compounds, including Erythrabyssin II. nih.govwikipedia.org

Table 1: Key Enzymes in the Biosynthesis of the Pterocarpan Core

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts L-phenylalanine to cinnamic acid.
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid.
4-coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA.
Chalcone synthaseCHSCondenses p-coumaroyl-CoA and malonyl-CoA.
Chalcone isomeraseCHIIsomerizes the chalcone to a flavanone.
Isoflavone synthaseIFSCatalyzes aryl migration to form a 2-hydroxyisoflavanone.
2-hydroxyisoflavanone dehydrataseHIDDehydrates the 2-hydroxyisoflavanone to an isoflavone.
Isoflavone 2'-hydroxylaseI2'HHydroxylates the isoflavone at the 2' position.
Isoflavone reductaseIFRReduces the 2'-hydroxyisoflavone.
Vestitone reductaseVRReduces the 2'-hydroxyisoflavanone.
Pterocarpan synthasePTSCatalyzes the final ring closure to form the pterocarpan.

Proposed Enzymatic Mechanisms in Erythrabyssin II Formation

The specific structure of Erythrabyssin II, with its unique pattern of hydroxylation, methoxylation, and prenylation, suggests the involvement of several classes of modifying enzymes acting on a pterocarpan precursor. Based on the known enzymatic reactions in flavonoid biosynthesis, a plausible sequence of events can be proposed.

Hydroxylation: The hydroxyl groups on the aromatic rings of Erythrabyssin II are likely introduced by cytochrome P450 monooxygenases . nih.govsemanticscholar.orgresearchgate.netnih.govnottingham.ac.uk These enzymes are known to catalyze the regio- and stereoselective hydroxylation of a wide range of secondary metabolites, including flavonoids. nih.gov The precise P450 enzymes involved in the biosynthesis of Erythrabyssin II in Erythrina species have yet to be characterized.

O-methylation: The methoxy (B1213986) group present in Erythrabyssin II is introduced by an O-methyltransferase (OMT) . mdpi.com These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the methylation of hydroxyl groups on the flavonoid skeleton. mdpi.com The O-methylation of flavonoids can enhance their biological activity and lipophilicity. mdpi.com

Prenylation: A key structural feature of Erythrabyssin II is the presence of a prenyl group. This moiety is attached to the pterocarpan skeleton by a prenyltransferase (PT) . acs.orgnih.govnih.govresearchgate.netkyoto-u.ac.jp Plant prenyltransferases are often membrane-bound enzymes that catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) or a geranyl pyrophosphate (GPP) group to an aromatic acceptor molecule. kyoto-u.ac.jp The prenylation of isoflavonoids is a critical step in the biosynthesis of many bioactive compounds and is known to be a key diversification process in plant secondary metabolism. researchgate.netkyoto-u.ac.jp In soybean, a glycinol 2-dimethylallyltransferase has been identified as being involved in the biosynthesis of the prenylated pterocarpan glyceollin. nih.gov It is highly probable that a similar enzyme is responsible for the prenylation step in the formation of Erythrabyssin II.

The precise order of these hydroxylation, methylation, and prenylation steps in the biosynthesis of Erythrabyssin II is not yet definitively established and may vary.

Table 2: Proposed Modifying Enzymes in Erythrabyssin II Biosynthesis

Enzyme ClassFunctionCofactor/Substrate
Cytochrome P450 MonooxygenaseHydroxylation of the pterocarpan core.NADPH, O₂
O-methyltransferase (OMT)Methylation of a hydroxyl group.S-adenosyl-L-methionine (SAM)
Prenyltransferase (PT)Attachment of a prenyl group.Dimethylallyl pyrophosphate (DMAPP)

Investigation of Biological Precursor Incorporation in Erythrabyssin II Biosynthesis

Direct precursor incorporation studies specifically targeting Erythrabyssin II are limited. However, extensive research on the biosynthesis of isoflavonoids and pterocarpans in various leguminous plants provides strong indirect evidence for its biosynthetic origins.

Feeding experiments with isotopically labeled precursors are a powerful tool for elucidating biosynthetic pathways. Studies in various legumes have demonstrated the efficient incorporation of labeled L-phenylalanine into isoflavonoids, confirming its role as the primary precursor. mdpi.com For example, the incorporation of ¹³C-labeled phenylalanine into daidzein and formononetin (B1673546) has been observed in soybean leaves. mdpi.com

Furthermore, the isoflavone daidzein has been identified as a direct precursor to numerous pterocarpans. nih.govresearchgate.net While direct feeding studies with labeled daidzein leading to the formation of Erythrabyssin II have not been reported, the structural relationship makes it a highly probable intermediate. The general phenylpropanoid pathway precursors, such as p-coumaric acid and L-phenylalanine, have also been shown to enhance the production of isoflavones in sprouting chickpeas, further supporting their role in the upstream part of the pathway. mdpi.comresearchgate.net

Given that Erythrabyssin II is a prenylated pterocarpan, the incorporation of precursors for the prenyl moiety, such as mevalonic acid or 1-deoxy-D-xylulose 5-phosphate (constituents of the mevalonate (B85504) and non-mevalonate pathways, respectively, which produce DMAPP), would be expected. While specific studies on Erythrabyssin II are lacking, the general principles of isoprenoid biosynthesis are well-established.

The collective evidence from studies on related compounds strongly supports a biosynthetic pathway for Erythrabyssin II that originates from L-phenylalanine, proceeds through the isoflavone daidzein, and involves the formation of a pterocarpan core that is subsequently modified by hydroxylation, O-methylation, and prenylation.

Chemical Synthesis of Erythrabyssin Ii and Analogues

Total Synthesis Strategies for the Pterocarpan (B192222) Ring System

The pterocarpan skeleton, a tetracyclic system comprising a fused chromane (B1220400) and benzofuran (B130515) moiety, is the central structural feature of Erythrabyssin II. Various strategies have been developed to construct this ring system, often involving the sequential or convergent assembly of its constituent rings.

One common approach begins with the synthesis of an isoflavone (B191592) or isoflavanone (B1217009) intermediate, which is then subjected to reduction and cyclization to form the pterocarpan core. For instance, the reaction of a 2'-hydroxyisoflavone with a reducing agent like sodium borohydride, followed by acid-catalyzed cyclization, can yield the pterocarpan skeleton. researchgate.net The choice of starting materials and reagents allows for the introduction of various substituents on the aromatic rings, a key feature for accessing a range of pterocarpan analogues.

Alternative strategies focus on the formation of the central dihydrofuran ring as a key step. This can be achieved through intramolecular cyclization reactions. For example, a Heck-type cyclization of a suitably functionalized precursor has been explored for the construction of the B-ring of the pterocarpan system. researchgate.net Another powerful method involves the use of ring-closing metathesis (RCM) to form seven-membered, benzo-fused heterocycles, which can serve as precursors to the pterocarpan core. researchgate.net The use of Grubbs' catalysts in these RCM reactions has proven effective. researchgate.net

Biomimetic approaches, which aim to mimic the biosynthetic pathway of pterocarpans in plants, have also been investigated. researchgate.net These strategies often involve the oxidative cyclization of isoflavonoid (B1168493) precursors. While conceptually elegant, these methods can sometimes suffer from low yields and lack of regioselectivity.

A convergent strategy offers the advantage of building complex molecules from smaller, separately synthesized fragments. wisconsin.edu In the context of pterocarpan synthesis, this could involve the coupling of a chromene or chromanone fragment with a catechol-derived piece, followed by cyclization to complete the tetracyclic system. psu.edu This approach allows for greater flexibility in the synthesis of analogues with diverse substitution patterns on both aromatic rings.

StrategyKey Intermediate/ReactionAdvantagesDisadvantages
Isoflavone Reduction & Cyclization2'-HydroxyisoflavoneWell-established, good control over aromatic substitutionMay require multiple steps for precursor synthesis
Intramolecular CyclizationHeck reaction, Ring-Closing Metathesis (RCM)Can be highly efficient and stereoselectiveRequires specific functional group handles
Biomimetic SynthesisOxidative cyclization of isoflavonoidsMimics natural pathwayCan have low yields and regioselectivity issues
Convergent SynthesisCoupling of pre-synthesized fragmentsFlexible for analogue synthesis, potentially shorter overall sequenceRequires careful planning of fragment synthesis and coupling

Stereoselective Synthesis Methodologies for the Erythrabyssin II Core Structure

A critical challenge in the synthesis of Erythrabyssin II is the control of the stereochemistry at the C6a and C11a positions of the pterocarpan core. The natural product possesses a specific cis-fusion of the B and C rings. Several methodologies have been developed to achieve this stereoselectivity.

One approach utilizes chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. For example, asymmetric transfer hydrogenation of a 2'-hydroxyisoflavone can lead to an isoflavanol with high enantiomeric excess, which can then be cyclized to the corresponding cis-pterocarpan. researchgate.net The use of chiral catalysts in condensation reactions to form dihydrobenzofurans has also been shown to be an effective strategy for the enantioselective total synthesis of cis-pterocarpans. researchgate.net

Diastereoselective methods often rely on substrate control, where the existing stereochemistry of a precursor directs the stereochemical outcome of a subsequent reaction. For instance, the reduction of a carefully chosen isoflavanone precursor can proceed with high diastereoselectivity to favor the formation of the cis-fused pterocarpan.

The development of methods to control the relative stereochemistry through the allylation of aromatic aldehydes with cyclic allylsiloxanes has also been reported as a convergent and diastereoselective route to pterocarpans. researchgate.net This strategy allows for the controlled formation of the key C-C bond that establishes the stereochemistry of the final product.

MethodologyApproachKey Features
Asymmetric CatalysisChiral catalysts (e.g., in transfer hydrogenation)High enantioselectivity
Chiral AuxiliariesTemporary attachment of a chiral groupGood stereocontrol
Diastereoselective ReactionsSubstrate-controlled reductions or cyclizationsCan be highly efficient
Stereoselective AllylationUse of cyclic allylsiloxanesConvergent and diastereoselective

Development of Novel and Efficient Synthetic Routes to Erythrabyssin II

A significant advancement has been the development of one-pot tandem reactions that combine multiple synthetic steps into a single operation, thereby reducing waste and improving efficiency. mdpi.com For example, a one-pot transformation of a 2'-hydroxyl-substituted isoflavone to a nearly enantiopure pterocarpan has been achieved through an asymmetric transfer hydrogenation followed by a regioselective benzylic oxidation. researchgate.net

The use of modern catalytic methods has also been instrumental in improving synthetic efficiency. Gold-catalyzed direct annulation of salicylaldehydes and phenylacetylenes provides a highly atom-economical route to isoflavanones, which are key precursors for pterocarpans. researchgate.net Palladium-catalyzed coupling reactions, such as the Heck reaction, have been employed for the key cyclization step in pterocarpan synthesis. researchgate.net

Retrosynthetic analysis software has emerged as a powerful tool for planning more cost-effective and efficient synthetic routes. digitellinc.com By analyzing known reactions and starting materials, these programs can suggest novel and potentially shorter pathways to complex target molecules like Erythrabyssin II.

The development of "green" chemistry approaches, which focus on minimizing the environmental impact of chemical processes, is also influencing the synthesis of flavonoids and related compounds. researchgate.net This includes the use of solvent-free reactions and environmentally friendly catalysts.

Design and Chemical Modification Approaches for Erythrabyssin II Analogues

The synthesis of analogues of Erythrabyssin II is crucial for understanding its structure-activity relationships and for potentially developing new therapeutic agents. The design of these analogues typically involves modification of the substitution pattern on the aromatic rings or alterations to the pterocarpan core itself.

Approaches to analogue synthesis often leverage the synthetic routes developed for the natural product, introducing variations in the starting materials to achieve the desired modifications. For example, by using different substituted phenols and benzofuran precursors, a library of analogues with diverse substituents on the A and D rings can be generated.

Chemical modification of the natural product or a synthetic intermediate is another common strategy. This can include reactions such as alkylation, acylation, or glycosylation of the hydroxyl groups. For instance, O-alkylation of related flavonoids has been shown to influence their biological activity. nih.gov

The functionalization of the C3 position of the isoflavanone precursor has been explored as a way to access novel homoisoflavanone analogues, which can then be converted to the corresponding pterocarpans. acs.org This allows for the introduction of a quaternary stereocenter at this position, further expanding the structural diversity of the synthesized analogues.

The development of efficient methods for the synthesis of complex natural products like teixobactin (B611279) has highlighted strategies, such as on-resin cyclization, that could potentially be adapted for the rapid generation of pterocarpan analogues. monash.edu

ApproachDescriptionExamples
Varied Starting MaterialsUsing different substituted precursors in the total synthesis.Synthesis of analogues with different patterns of methoxy (B1213986) and prenyl groups.
Chemical ModificationModifying the natural product or a synthetic intermediate.O-alkylation or acylation of hydroxyl groups.
Core Structure ModificationAltering the pterocarpan skeleton itself.Synthesis of homoisoflavanone-derived pterocarpans.
Combinatorial ApproachesGenerating libraries of related compounds.Parallel synthesis of multiple analogues with different substituents.

Structure Activity Relationship Sar Studies of Erythrabyssin Ii and Its Derivatives

Correlating Specific Structural Features of Erythrabyssin II with Biological Activities

Erythrabyssin II is a pterocarpan (B192222), a class of isoflavonoids characterized by a tetracyclic ring system. The biological activity of such compounds is intimately linked to their three-dimensional structure and the nature and position of various substituents. For pterocarpans, key structural features that generally influence bioactivity include the planarity of the molecule, the pattern of hydroxylation, methoxylation, and the presence and nature of lipophilic groups like prenyl chains.

Impact of Prenyl and Hydroxyl Substitution Patterns on Efficacy

The presence of both prenyl and hydroxyl groups on the Erythrabyssin II scaffold is critical to its biological efficacy, a principle that is well-documented in the broader family of prenylated flavonoids. mdpi.comconicet.gov.arnih.gov

Prenyl Groups: The prenyl (or isoprenyl) moiety significantly enhances the lipophilicity of the molecule. nih.gov This increased lipid solubility is thought to facilitate the compound's ability to permeate microbial cell membranes, a crucial step for exerting antimicrobial effects. nih.gov Studies on other prenylated isoflavonoids have demonstrated that the position of the prenyl group can dramatically affect the level of antimicrobial activity. mdpi.com For instance, diprenylated isoflavonoids often exhibit more potent activity against certain bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), compared to their monoprenylated counterparts. nih.gov This suggests that the two prenyl groups on Erythrabyssin II are likely major contributors to its antimicrobial properties.

Hydroxyl Groups: The number and location of hydroxyl (-OH) groups on the flavonoid skeleton are also paramount for biological activity. Hydroxyl groups can participate in hydrogen bonding, which is often essential for the specific binding of a molecule to its biological target, such as an enzyme's active site. nih.gov The specific arrangement of hydroxyl groups on Erythrabyssin II likely dictates its target specificity and the strength of its interactions. Studies on other flavonoids have shown that a particular pattern of hydroxylation is often required for significant antibacterial or antifungal activity. conicet.gov.arscilit.com

The interplay between the lipophilic prenyl groups and the hydrophilic hydroxyl groups creates an amphipathic character in the molecule, which can be advantageous for its interaction with and disruption of biological membranes.

The following table summarizes the general effects of prenyl and hydroxyl groups on the antimicrobial activity of isoflavonoids, based on studies of compounds structurally related to Erythrabyssin II.

Structural FeatureGeneral Impact on Antimicrobial ActivityReference
Prenylation Increases lipophilicity, enhances membrane permeability. nih.gov
Position and number of prenyl groups are critical for potency. mdpi.comnih.gov
Hydroxylation Participates in hydrogen bonding with biological targets. nih.gov
Specific patterns are often required for optimal activity. conicet.gov.arscilit.com

Influence of Stereochemistry on Observed Biological Activity

Erythrabyssin II, as a pterocarpan, possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The absolute configuration at these chiral centers (specifically at positions 6a and 11a in the pterocarpan nucleus) is known to be a critical determinant of biological activity in this class of compounds. acs.orgmdpi.com Biological systems, such as enzymes and receptors, are themselves chiral and therefore often exhibit a high degree of stereoselectivity, interacting preferentially with one stereoisomer over another. mdpi.comnih.govresearchgate.net

Computational and Quantitative Structure-Activity Relationship (QSAR) Modeling for Erythrabyssin II Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net These models can be used to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for bioactivity.

While no specific QSAR models for Erythrabyssin II were found in the reviewed literature, QSAR studies have been successfully applied to other classes of antimicrobial flavonoids. nih.govnih.gov These studies typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic properties, and steric parameters.

For a series of Erythrabyssin II analogues, a QSAR study could involve:

Data Set Preparation: Synthesizing a series of Erythrabyssin II derivatives with variations in the substitution patterns of prenyl and hydroxyl groups, as well as other functional groups. The biological activity (e.g., minimum inhibitory concentration against a panel of microbes) of each compound would be determined.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

A successful QSAR model for Erythrabyssin II analogues could help in the rational design of new derivatives with enhanced potency and a more desirable spectrum of activity. Such models could, for example, predict the optimal number and placement of prenyl and hydroxyl groups for maximal antimicrobial efficacy. nih.govresearchgate.net

Molecular Mechanisms of Biological Activity of Erythrabyssin Ii

Antimicrobial Action Mechanisms

The antibacterial effects of flavonoids from the Erythrina genus, including pterocarpans like Erythrabyssin II, are proposed to operate through a multi-targeted approach. This includes the inhibition of nucleic acid synthesis, damage to the cytoplasmic membrane, and disruption of energy metabolism. nih.govnih.govresearchgate.net The lipophilic nature of prenylated flavonoids is thought to enhance their ability to penetrate bacterial cell membranes, a key factor in their antimicrobial potency. frontiersin.org

Table 1: Antibacterial Activity of Selected Erythrina Flavonoids

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Erythrabyssin II Staphylococcus aureus 3.12 µg/mL tjpps.org
Erythrabyssin II Mycobacterium smegmatis 3.12 µg/mL tjpps.org
Erycristagallin Staphylococcus aureus 3.13 µg/mL tjpps.org
3,9-dihydroxypterocarpan Staphylococcus aureus 1.56 µg/mL tjpps.org
Lonchocarpol A Staphylococcus aureus 6.25 mg/L nih.gov
Lonchocarpol A Bacillus subtilis 3.125 mg/L nih.gov

One of the proposed mechanisms for the antibacterial action of flavonoids isolated from Erythrina is the suppression of nucleic acid synthesis pathways. nih.govnih.gov These pathways, involving DNA and RNA synthesis, are fundamental for bacterial replication and survival. libretexts.orguobabylon.edu.iq Interference with these processes can halt bacterial proliferation. libretexts.org Antibiotics that target nucleic acid synthesis often act by inhibiting key enzymes such as DNA gyrase or RNA polymerase. uobabylon.edu.iqsigmaaldrich.comwikipedia.org DNA gyrase, a type of topoisomerase II, is crucial for relaxing supercoiled DNA to allow for replication and transcription. sigmaaldrich.com

While this mechanism is suggested for the flavonoid class, specific studies on Erythrabyssin II's direct action on nucleic acid synthesis are not extensively detailed in the available literature. However, research on other flavonoids from the same genus supports this hypothesis. For instance, the pterocarpan (B192222) 3,9-dihyroxy-10-γ,γ-dimethylallyl-6a,11a-dehydropterocarpan, also isolated from an Erythrina species, was identified as a potent inhibitor of nucleic acid synthesis in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net This suggests that other pterocarpans, like Erythrabyssin II, may share a similar mode of action.

Disruption of the bacterial cytoplasmic membrane is a well-documented antimicrobial mechanism for many flavonoids and is considered a dominant mode of action for isoflavonoids. nih.govmdpi.comnih.gov The bacterial membrane is a critical barrier that maintains cellular homeostasis, controls the passage of substances, and houses essential functions like energy transduction. nih.govlumenlearning.com Agents that compromise this membrane's integrity can cause leakage of vital intracellular components, such as ions and ATP, leading to cell death. lumenlearning.comfrontiersin.org

The lipophilic character of pterocarpans, often enhanced by prenyl groups, facilitates their interaction with and insertion into the phospholipid bilayer of the bacterial membrane. frontiersin.orgbohrium.com This interaction can disrupt the membrane structure and increase its permeability. nih.govfrontiersin.org While direct experimental evidence detailing this process specifically for Erythrabyssin II is limited, its structural features are consistent with this mechanism. The activity of related compounds supports this proposed action, as membrane disruption is a common theme among antimicrobial plant-derived flavonoids. mdpi.commdpi.com

Another key antimicrobial strategy of flavonoids involves the modulation of bacterial energy metabolism. nih.govresearchgate.net Bacteria depend on a constant supply of energy, primarily in the form of ATP, to power all cellular activities. nih.govnih.gov The inhibition of enzymes crucial to energy production, such as ATP synthase, can effectively starve the bacteria of this energy, leading to growth inhibition or cell death. nih.govlumenlearning.com

ATP synthase, an enzyme located in the cytoplasmic membrane, is a target for some natural antimicrobial compounds. nih.govnih.gov While the direct inhibition of ATP synthase by Erythrabyssin II has not been specifically confirmed, other common flavonoids such as genistein (B1671435) and daidzein (B1669772), which have also been isolated from Erythrina species, are known to exert their antibacterial effects through this mechanism. nih.govresearchgate.net This suggests that targeting energy metabolism is a plausible, though not yet definitively proven, component of Erythrabyssin II's antimicrobial activity.

The identification of precise molecular targets is crucial for understanding the complete mechanism of action of an antimicrobial compound. frontiersin.orgnih.gov For many flavonoids, the antibacterial effect is likely the result of interactions with multiple targets rather than a single site of action. mdpi.com Beyond the general mechanisms of membrane, nucleic acid, and energy metabolism disruption, specific protein interactions can define a compound's activity.

For Erythrabyssin II, specific intracellular protein targets responsible for its antimicrobial effects have not been fully elucidated in the reviewed scientific literature. Research on other pterocarpans suggests that the stereochemistry of the molecule is important for its biological activity, implying a specific fit with a target molecule, such as an enzyme or receptor. nih.gov However, the exact bacterial proteins that Erythrabyssin II binds to and inhibits remain an area for further investigation.

Cellular Signaling Pathway Modulation

In addition to direct antimicrobial actions, some natural compounds can modulate cellular signaling pathways in host cells, which can be relevant in the context of infection and inflammation. frontiersin.org One such critical pathway is the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis. nih.govnih.gov

AMPK acts as a cellular energy sensor; it is activated during periods of metabolic stress when there is an increase in the cellular AMP/ATP ratio. nih.govmdpi.com Once activated, AMPK works to restore energy balance by stimulating ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting ATP-consuming anabolic pathways (such as protein synthesis). nih.govwikipedia.org Activation of AMPK can also have anti-inflammatory effects and play a role in the host defense against certain pathogens. frontiersin.orgmdpi.com

Inhibition of Protein Kinase B (AKT)/IκB-Kinase (IKK) Pathway

Erythrabyssin II has been shown to inhibit the Protein Kinase B (AKT)/IκB-Kinase (IKK) pathway. researchgate.net The AKT signaling pathway is a crucial regulator of cell survival and proliferation. thermofisher.comrjmp.com.ro AKT, a serine/threonine kinase, is activated by various upstream signals and in turn phosphorylates a multitude of downstream targets. rjmp.com.ro One of these targets is the IKK complex, which is a key regulator of the NF-κB signaling cascade. nih.govnih.gov By inhibiting AKT, Erythrabyssin II can prevent the subsequent activation of IKK. researchgate.net This inhibition is significant because the IKK complex is responsible for phosphorylating the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. nih.gov Phosphorylation of IκB marks it for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and survival genes. nih.gov Therefore, the inhibition of the AKT/IKK pathway by Erythrabyssin II represents a critical mechanism for its anti-inflammatory and potential anti-cancer effects. researchgate.net

Suppression of Nuclear Factor-κB (NF-κB) Signaling

As a direct consequence of its inhibitory effects on the AKT/IKK pathway, Erythrabyssin II suppresses Nuclear Factor-κB (NF-κB) signaling. researchgate.net The NF-κB family of transcription factors plays a central role in regulating immune and inflammatory responses. nih.gove-century.us In its inactive state, NF-κB is held in the cytoplasm by IκB proteins. nih.gov Upon stimulation by various signals, including inflammatory cytokines and pathogens, the IKK complex is activated and phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This allows the active NF-κB dimers to enter the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of a wide array of pro-inflammatory mediators. e-century.us Research indicates that Erythrabyssin II's ability to suppress the NF-κB pathway leads to the inhibition of the inflammatory response in hepatocytes. researchgate.net This suppression is a key component of its observed biological activities.

Modulation of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

Erythrabyssin II has been found to modulate the mammalian Target of Rapamycin (mTOR) signaling pathway. researchgate.net mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. socesfar.esmdpi.com It integrates signals from various upstream pathways, including the AKT pathway, to control these fundamental cellular processes. nih.gov The mTOR protein exists in two distinct complexes, mTORC1 and mTORC2, each with different sensitivities to rapamycin and distinct downstream targets. mdpi.com Studies have shown that a derivative of Erythrabyssin II, 2-geranyl-1-methoxyerythrabyssin II (GMET), inhibits mTOR. researchgate.net This inhibition contributes to its effects on lipid accumulation. researchgate.net The modulation of mTOR signaling by Erythrabyssin II highlights its potential as a multi-targeting compound with implications for metabolic disorders. researchgate.net

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Erythrabyssin II has been demonstrated to activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα). researchgate.net PPARα is a nuclear receptor and transcription factor that plays a major role in the regulation of lipid metabolism, particularly in the liver. wikipedia.org It is activated by fatty acids and their derivatives and, upon activation, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. wikipedia.orgfrontiersin.org This leads to the upregulation of genes involved in fatty acid uptake, transport, and oxidation. wikipedia.org The activation of PPARα by a derivative of Erythrabyssin II contributes to the alleviation of lipid accumulation. researchgate.net This mechanism underscores the potential of Erythrabyssin II in addressing conditions related to metabolic dysregulation. researchgate.netnih.gov

Role in Mitogen-Activated Protein Kinase (MAPK) Pathway Interactions (e.g., ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, stress responses, and inflammation. mdpi.comnih.gov These pathways consist of a series of protein kinases that phosphorylate and activate one another in a sequential manner. nih.gov The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key members of the MAPK family and are typically activated by growth factors and mitogens. frontiersin.org The activation of MAPK pathways can lead to the production of various inflammatory mediators. nih.gov While direct studies on Erythrabyssin II's interaction with the MAPK pathway are ongoing, related compounds and cellular responses suggest a potential modulatory role. The interplay between NF-κB and MAPK signaling is well-established, with both pathways often being co-regulated during inflammatory responses. researchgate.net

Interactions with Toll-Like Receptor (TLR) Signaling

Toll-Like Receptors (TLRs) are a class of pattern recognition receptors that play a fundamental role in the innate immune system. thermofisher.comgenome.jp They recognize pathogen-associated molecular patterns (PAMPs) from microbes, as well as damage-associated molecular patterns (DAMPs) released from host cells during injury or stress. nih.gov Upon ligand binding, TLRs initiate signaling cascades that lead to the activation of transcription factors, most notably NF-κB and interferon regulatory factors (IRFs). genome.jpplos.org This results in the production of pro-inflammatory cytokines, chemokines, and type I interferons, which are essential for mounting an effective immune response. thermofisher.commdpi.com The signaling pathways initiated by TLRs often converge on the activation of the IKK complex, which, as previously discussed, is a target of Erythrabyssin II's inhibitory action. nih.gov This suggests that Erythrabyssin II may interfere with TLR-mediated inflammatory responses by acting downstream at the level of the AKT/IKK/NF-κB axis.

Specific Enzyme Inhibition Studies

Beyond its effects on signaling pathways, Erythrabyssin II has been investigated for its ability to directly inhibit specific enzymes. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents. nih.govnih.gov

Erythrabyssin II has demonstrated strong inhibitory activity against certain enzymes. For instance, it has shown very strong activity against Fusobacterium nucleatum, a bacterium implicated in periodontal disease, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/L. nih.gov It also exhibits strong activity against Provotella intermedia (MIC of 12.5 mg/L) and good activity against Porphyromonas gingivaris and Actinomyces naeslundii (MIC of 50 mg/L). nih.gov

The tables below summarize the inhibitory activities of Erythrabyssin II against various bacterial species and its impact on key signaling pathways.

Table 1: Inhibitory Activity of Erythrabyssin II Against Selected Bacterial Species

Bacterial Species Minimum Inhibitory Concentration (MIC) Activity Level
Fusobacterium nucleatum ATCC 10953 6.25 mg/L Very Strong
Provotella intermedia ATCC 26551 12.5 mg/L Strong
Porphyromonas gingivaris CTT 33277 50 mg/L Good
Actinomyces naeslundii ATCC 10953 50 mg/L Good
Actinobacillus actinomycetemcomitans >50 mg/L Inactive

Data sourced from nih.gov

Table 2: Summary of Erythrabyssin II's Effects on Key Signaling Pathways

Signaling Pathway Effect of Erythrabyssin II Key Downstream Consequences
Protein Kinase B (AKT)/IκB-Kinase (IKK) Inhibition Reduced activation of NF-κB
Nuclear Factor-κB (NF-κB) Suppression Decreased expression of pro-inflammatory genes
Mammalian Target of Rapamycin (mTOR) Modulation (Inhibition) Altered cell growth and metabolism
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Increased fatty acid oxidation

Data compiled from researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
2-geranyl-1-methoxyerythrabyssin II
Erythrabyssin II
Rapamycin

Neuraminidase Inhibition by Pterocarpans

Erythrabyssin II is one of several pterocarpans isolated from the root bark of Lespedeza bicolor that has demonstrated significant inhibitory activity against bacterial neuraminidase. nih.gov This enzyme is considered a key factor in pathogenic infections. nih.gov

In a study evaluating various pterocarpans, Erythrabyssin II was shown to inhibit bacterial neuraminidase in a dose-dependent fashion. nih.govthegoodscentscompany.com The inhibitory concentration (IC₅₀) for Erythrabyssin II was measured at 3.25 μM. nih.gov Further analysis of the enzyme kinetics revealed that all tested pterocarpans, including Erythrabyssin II, act as noncompetitive inhibitors of neuraminidase. nih.gov While effective, its potency was less than other isolated pterocarpans, such as bicolosin A (IC₅₀ = 0.14 μM) and 1-methoxyerythrabyssin II (IC₅₀ = 0.09 μM), which both feature a methoxy (B1213986) group at the C-1 position. nih.gov

Inhibition of Bacterial Neuraminidase by Pterocarpans from Lespedeza bicolor
CompoundIC₅₀ (μM)Inhibition Type
Bicolosin A0.14Noncompetitive
Erythrabyssin II3.25Noncompetitive
1-Methoxyerythrabyssin II0.09Noncompetitive

PLpro (Papain-like Protease) Inhibition Studies

The papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV) is a crucial enzyme for viral replication, making it an important target for antiviral research. mdpi.comfrontiersin.org Research has identified Erythrabyssin II as an inhibitor of SARS-CoV PLpro. mdpi.comscilit.com

In a study of flavonoids derived from the roots of Lespedeza bicolor, Erythrabyssin II was one of nine compounds isolated that showed inhibitory effects on SARS-CoV PLpro activity. mdpi.comscilit.com The inhibition was observed to be dose-dependent. mdpi.com A mechanistic analysis determined that Erythrabyssin II functions as a noncompetitive inhibitor of the enzyme, with a measured inhibition constant (Kᵢ) of 34.54 μM. mdpi.comresearchgate.net This finding places Erythrabyssin II among a group of pterocarpans recognized as a source of SARS-CoV PLpro inhibitors. mdpi.com

Inhibition of SARS-CoV PLpro by Compounds from Lespedeza bicolor
CompoundKᵢ (μM)Inhibition Type
Erythrabyssin II34.54Noncompetitive
Lespebuergine G475.37Noncompetitive
1-Methoxyerythrabyssin II5.56Noncompetitive

Notice: Scientific information regarding the specific molecular mechanisms of Erythrabyssin II in lipid metabolism modulation (7.4) and neuroprotection (7.5) as outlined in the request is not available in the referenced materials. The provided data focuses exclusively on its role as an inhibitor of Neuraminidase and Papain-like Protease.

Computational and Theoretical Chemistry Approaches for Erythrabyssin Ii Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for identifying potential protein targets and elucidating the binding mode of ligands like Erythrabyssin II.

Research has employed molecular docking to investigate the interaction of Erythrabyssin II with various biological targets. One notable study focused on its potential as an inhibitor of SARS-CoV papain-like protease (PLpro), a key enzyme in the viral replication cycle. x-mol.net In this analysis, Erythrabyssin II demonstrated inhibitory activity against SARS-CoV PLpro. x-mol.net Another study explored its interaction with Estrogen Receptor Alpha (ERα), a key protein in breast cancer, suggesting Erythrabyssin II as a promising candidate for further analysis as an ERα inhibitor. researchgate.net

Docking studies also help in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, in silico analyses have been performed to predict the binding of natural products to various mycobacterial protein targets, providing a framework for understanding their antimycobacterial activity. mdpi.com This reverse docking approach can suggest potential targets for natural products, which can then be validated experimentally. mdpi.comcore.ac.uk

Table 1: Selected Molecular Docking Studies of Erythrabyssin II and Related Compounds

Compound Protein Target Predicted Activity/Finding
Erythrabyssin II SARS-CoV Papain-like Protease (PLpro) Inhibitory activity with a reported Ki value. x-mol.net
Erythrabyssin II Estrogen Receptor Alpha (ERα) Identified as a promising compound for analysis as an ERα inhibitor. researchgate.net
Related Isoflavonoids Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) A related compound, phaseollin, showed significant fitness scores against both enzymes. bioinformation.netresearchgate.net
Related Alkaloids Various Leishmania protein targets Showed favorable docking scores, suggesting potential anti-leishmanial mechanisms. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. igem.wiki MD simulations analyze the movements of atoms and molecules over time, assessing the stability of the predicted binding pose and the conformational changes in both the ligand and the protein. igem.wikiresearchgate.net

The stability of a ligand-protein complex during an MD simulation is a key indicator of a true binding event. researchgate.netresearchgate.net Key parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the protein backbone and the flexibility of individual residues, respectively. igem.wiki A stable RMSD for the complex over the simulation time suggests that the ligand remains securely within the binding pocket. researchgate.net

While specific MD simulation studies focusing exclusively on Erythrabyssin II are not widely detailed in the reviewed literature, this technique is a standard and critical step in the computational drug discovery pipeline. rsc.org For example, MD simulations are used to confirm that a docked compound, like a potential enzyme inhibitor, maintains its binding mode and key interactions within the protein's active site, thereby validating the docking results. researchgate.netrsc.org These simulations are crucial for refining the understanding of the binding thermodynamics and kinetics that govern the interaction. frontiersin.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com These methods provide insights into a molecule's reactivity, stability, and spectroscopic properties based on its electronic structure. mdpi.comimist.ma

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.majournaljpri.com The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Other calculated properties, such as the molecular electrostatic potential (MEP), help to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. mdpi.com

For Erythrabyssin II, such calculations can elucidate its intrinsic chemical properties that contribute to its biological activity. Although specific DFT studies on Erythrabyssin II are not extensively published, the methodology is widely applied to similar flavonoid and isoflavonoid (B1168493) structures. nih.gov These computational studies help in understanding reaction mechanisms and are a powerful tool for studying molecular properties. imist.manih.gov The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com

Table 2: Common Parameters from Quantum Chemical Calculations and Their Significance

Parameter Significance
EHOMO (Energy of Highest Occupied Molecular Orbital) Represents the ability to donate an electron. imist.ma
ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Represents the ability to accept an electron. imist.ma
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity and kinetic stability. journaljpri.com
Dipole Moment (µ) Measures the overall polarity of the molecule. mdpi.com
Molecular Electrostatic Potential (MEP) Maps charge distribution, identifying regions for molecular interaction. mdpi.com

In Silico Screening and Virtual Library Design for Erythrabyssin II Analogues

In silico screening, or virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing compounds for experimental testing. thaiscience.info

Starting with a lead compound like Erythrabyssin II, virtual libraries of analogues can be designed by systematically modifying its chemical structure. These modifications can include altering substituent groups or changing the core scaffold. The resulting library of virtual compounds can then be docked against a specific protein target to predict their binding affinities. This process helps in identifying analogues with potentially improved potency or selectivity. thaiscience.info

For example, studies on related flavonoids have utilized pharmacophore screening and molecular docking to evaluate large numbers of compounds against specific targets like ERα. researchgate.net This process can filter vast virtual libraries down to a manageable number of promising candidates for synthesis and biological evaluation. The structure-activity relationships derived from such screenings are invaluable for rational drug design.

Predictive Modeling for Biological Activity using Machine Learning in SAR Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netnih.gov By developing a QSAR model, the activity of new, untested compounds can be predicted. numberanalytics.com

Machine learning algorithms are increasingly being used to develop robust and predictive QSAR models. mdpi.com These models correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with their measured biological activities. mdpi.com

A study on antimicrobial isoflavones from the Erythrina genus, including Erythrabyssin II, utilized QSAR modeling to understand the structural requirements for activity against Staphylococcus aureus. mdpi.com The structures were divided into a training set to build the model and a test set to validate it. The resulting model, which had a high correlation coefficient (R² = 0.778), successfully predicted the antimicrobial activity, demonstrating the utility of machine learning in SAR studies. mdpi.com Such models are powerful tools for identifying the key structural features that govern biological activity and for guiding the design of new analogues with enhanced potency. numberanalytics.commdpi.com

Future Research Directions and Unaddressed Challenges in Erythrabyssin Ii Studies

Comprehensive Elucidation of in vivo Molecular Mechanisms (pre-clinical animal models)

While in vitro studies have provided initial insights, a comprehensive understanding of Erythrabyssin II's molecular mechanisms within a living organism is still lacking. Preclinical animal models are indispensable for bridging this gap between laboratory findings and potential clinical applications. nih.govnih.gov The use of these models is essential for characterizing the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov However, it is important to acknowledge that animal models have limitations in perfectly mimicking complex human conditions, and the translation of findings from animal studies to clinical trials in areas like cancer research has a historically low success rate. wellbeingintlstudiesrepository.org

Future research should focus on utilizing various preclinical models to investigate the in vivo efficacy and mechanisms of Erythrabyssin II. vibiosphen.com This includes models of metabolic disorders, inflammatory conditions, and neurodegenerative diseases where pterocarpans have shown potential. researchgate.netnih.gov For instance, in models of non-alcoholic fatty liver disease (NAFLD), the analogue 2-Geranyl-1-methoxyerythrabyssin II (GMET) demonstrated potent effects in reducing lipid accumulation and inflammation. researchgate.net The mechanisms involved the activation of AMP-activated protein kinase (AMPK) and inhibition of the AKT/IκB-kinase (IKK) pathway. researchgate.net Further studies in animal models of drug-resistant epilepsy are also warranted to explore the potential of Erythrabyssin II and related compounds in addressing this significant clinical challenge. mdpi.com It is crucial to move beyond simple screening models and utilize more etiologically relevant models to identify therapies that are effective in refractory populations. nih.govmdpi.com

Identification of Novel Unexplored Molecular Targets and Pathways

The currently identified molecular targets of Erythrabyssin II and its analogues, such as AMPK, AKT, and protein tyrosine phosphatase-1B (PTP1B), represent only the beginning of understanding its full spectrum of biological activity. researchgate.netresearchgate.net Future research must endeavor to identify novel and previously unexplored molecular targets and signaling pathways. This will not only deepen our understanding of its therapeutic effects but also potentially uncover new applications.

Reverse molecular docking has been suggested as a computational tool to predict possible targets for compounds like Erythrabyssin II. core.ac.uk Furthermore, the investigation of other pterocarpans provides clues for potential targets. For example, the pterocarpan (B192222) sophotokin has been shown to inhibit the TLR4/NF-κB/MAPK signaling pathway, with PU.1 identified as a potential upstream target in neuroinflammation. nih.gov The discovery of a new antibiotic, clovibactin, which binds to the pyrophosphate moiety of multiple essential cell wall precursors, highlights the potential for identifying unique and immutable targets. nih.gov A systematic approach, integrating computational predictions with experimental validation, will be key to mapping the complete interactome of Erythrabyssin II.

Development of Advanced Erythrabyssin II Analogues with Enhanced Specificity and Potency

The development of advanced analogues of Erythrabyssin II with improved properties is a critical step towards its clinical translation. core.ac.uk The goal is to synthesize derivatives that exhibit enhanced specificity for their molecular targets and greater therapeutic potency, while minimizing off-target effects.

An example of this approach is the development of 2-Geranyl-1-methoxyerythrabyssin II (GMET), which showed potent in vitro and in vivo effects against lipid accumulation and inflammation. researchgate.net The synthesis of such analogues allows for the exploration of structure-activity relationships, providing insights into which chemical modifications lead to improved biological activity. The total synthesis of complex natural products, and the subsequent creation of combinatorial libraries, offers a powerful platform for generating and screening a wide range of analogues for desired biological properties. scripps.edu This strategy can lead to the identification of compounds with not only enhanced efficacy but also improved pharmacokinetic profiles.

Strategic Integration of High-Throughput Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights

To gain a holistic understanding of the cellular and systemic effects of Erythrabyssin II, the strategic integration of high-throughput omics technologies is essential. mdpi.comuninet.edu These technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the comprehensive analysis of molecular components within a biological system. mdpi.comnih.gov

The application of omics can provide unprecedented insights into the complex biological responses to Erythrabyssin II treatment. mdpi.comuninet.edu For instance, proteomics can identify changes in protein expression and post-translational modifications, revealing the signaling pathways modulated by the compound. uninet.edu Metabolomics can uncover alterations in metabolic networks, providing a functional readout of the cellular state. uninet.eduresearchgate.net The integration of these multi-omics datasets, combined with sophisticated bioinformatics pipelines, can help to identify novel biomarkers, therapeutic targets, and provide a deeper understanding of the drug's mechanism of action. mdpi.comnih.gov This comprehensive approach is crucial for advancing the development of Erythrabyssin II and other natural products from the laboratory to clinical application. researchgate.net

Methodological Advancements in Erythrabyssin II Characterization and Total Synthesis

Continued progress in the study of Erythrabyssin II relies on methodological advancements in both its characterization and total synthesis. The ability to efficiently synthesize complex natural products is a cornerstone of organic chemistry and drug discovery. numberanalytics.comnumberanalytics.com

Recent years have seen the emergence of new synthetic models, such as self-organized total synthesis, which allows for the rapid creation of specific natural products in a one-pot reaction. rsc.org Such strategies, which are more aligned with biogenetic pathways, could provide shorter and more efficient routes to Erythrabyssin II and its analogues. rsc.org Advances in analytical techniques, like NMR spectroscopy and mass spectrometry, are also crucial for the detailed structural characterization of new compounds. researchgate.netnumberanalytics.com Furthermore, the development of innovative retrosynthetic approaches and the use of computational methods can aid in the design of more efficient and sustainable synthetic routes. numberanalytics.com These advancements will not only facilitate the supply of Erythrabyssin II for further research but also enable the creation of novel derivatives for structure-activity relationship studies. scripps.edu

Addressing Mechanisms of Biological Resistance and Susceptibility

A significant challenge in the development of any new therapeutic agent is the potential for organisms to develop resistance. Understanding the mechanisms of biological resistance and susceptibility to Erythrabyssin II is therefore a critical area for future research.

In bacteria, resistance to antibiotics like erythromycin (B1671065) can occur through several mechanisms, including target site modification via erm genes, which leads to an MLS (macrolide-lincosamide-streptogramin B) resistance phenotype, or through active efflux pumps encoded by genes like mefA, resulting in an M phenotype. nih.govnih.govfrontiersin.org The expression of these resistance genes can be either constitutive or inducible. frontiersin.orgresearchgate.net Research into Erythrabyssin II should proactively investigate potential resistance mechanisms in target organisms. This could involve generating resistant strains in the laboratory and using genomic and proteomic approaches to identify the molecular changes responsible for the resistance. Conversely, understanding the factors that confer susceptibility is equally important for identifying patient populations most likely to benefit from treatment and for developing strategies to overcome resistance. mdpi.com

Interdisciplinary Research Paradigms for Pterocarpan-Type Compounds

The full therapeutic potential of Erythrabyssin II and other pterocarpan-type compounds will only be unlocked through interdisciplinary research paradigms. researchgate.net This involves the collaboration of experts from diverse fields including organic chemistry, pharmacology, molecular biology, computational biology, and clinical medicine.

Pterocarpans are a large and structurally diverse group of isoflavonoids with a wide range of reported biological activities, including antifungal and neuroprotective effects. researchgate.netresearchgate.net A holistic and multidisciplinary approach is needed to systematically explore this chemical space. researchgate.net This includes bioprospecting for new pterocarpans from natural sources, developing efficient synthetic methodologies, screening for biological activity using high-throughput methods, and elucidating mechanisms of action through integrated omics approaches. mdpi.comresearchgate.net Such collaborative efforts will be essential for identifying the most promising pterocarpan candidates for further development and for translating these discoveries into novel therapies for a variety of diseases.

Q & A

Q. How can researchers address data scarcity in structure-activity relationship (SAR) studies of Erythrabyssin II analogs?

  • Answer : Use cheminformatics tools (e.g., RDKit or MOE) to generate virtual libraries of analogs. Prioritize compounds with favorable ADMET profiles (e.g., SwissADME). Validate predictions via in vitro assays, focusing on substituents at key positions (e.g., C-3 hydroxyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.